molecular formula C21H18N2O3 B2363566 2-(naphthalen-2-yloxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 922054-46-4

2-(naphthalen-2-yloxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2363566
CAS No.: 922054-46-4
M. Wt: 346.386
InChI Key: DNFJAAGHUXCZHT-UHFFFAOYSA-N
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Description

2-(naphthalen-2-yloxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is an organic compound that features a naphthalene ring and a quinoline derivative. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yloxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves the following steps:

    Formation of the naphthalen-2-yloxy group: This can be achieved by reacting naphthalene with an appropriate halogenating agent to form a halonaphthalene, followed by nucleophilic substitution with a hydroxyl group.

    Synthesis of the tetrahydroquinoline derivative: This involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Coupling reaction: The final step involves coupling the naphthalen-2-yloxy group with the tetrahydroquinoline derivative using a suitable coupling reagent, such as EDCI or DCC, in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene ring or the tetrahydroquinoline moiety.

    Reduction: Reduction reactions could target the carbonyl group in the tetrahydroquinoline ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the naphthalene or quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) could be used.

    Substitution: Conditions would depend on the specific substitution but could include the use of halogenating agents, bases, or acids.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(naphthalen-2-yloxy)acetamide: Lacks the tetrahydroquinoline moiety.

    N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide: Lacks the naphthalen-2-yloxy group.

Uniqueness

The combination of the naphthalene ring and the tetrahydroquinoline moiety in 2-(naphthalen-2-yloxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c24-20-10-6-16-11-17(7-9-19(16)23-20)22-21(25)13-26-18-8-5-14-3-1-2-4-15(14)12-18/h1-5,7-9,11-12H,6,10,13H2,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFJAAGHUXCZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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